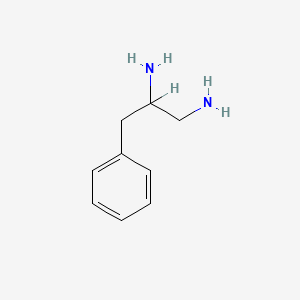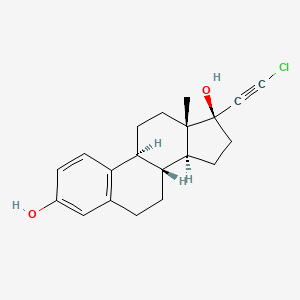![molecular formula C9H16ClN3O7 B1211523 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea CAS No. 58484-07-4](/img/structure/B1211523.png)
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloroethyl group, a glucopyranosyl moiety, and a nitrosourea functional group.
准备方法
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea typically involves the reaction of 2-chloroethylamine with beta-D-glucopyranosyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
化学反应分析
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to 50°C. Major products formed from these reactions include oxides, amines, and thioethers.
科学研究应用
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of specialized materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This ultimately leads to cell death, making it a potential candidate for anticancer therapy.
相似化合物的比较
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea can be compared with other nitrosourea compounds such as:
Carmustine: Used in chemotherapy, it also forms DNA cross-links but has a different structure and pharmacokinetic profile.
Lomustine: Another chemotherapeutic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its glucopyranosyl moiety, which may influence its solubility, bioavailability, and interaction with biological targets.
属性
CAS 编号 |
58484-07-4 |
|---|---|
分子式 |
C9H16ClN3O7 |
分子量 |
313.69 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-1-nitroso-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-19)9(18)11-8-7(17)6(16)5(15)4(3-14)20-8/h4-8,14-17H,1-3H2,(H,11,18)/t4-,5-,6+,7-,8-/m1/s1 |
InChI 键 |
ZOBLZIKVIHJGRN-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
规范 SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
同义词 |
1-(2-Chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea GANU NSC D 254157 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


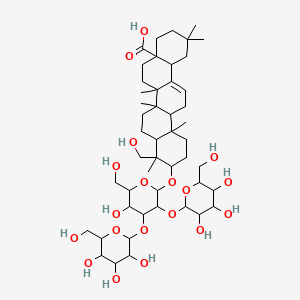
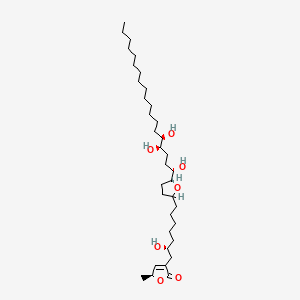
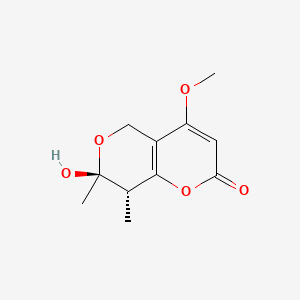
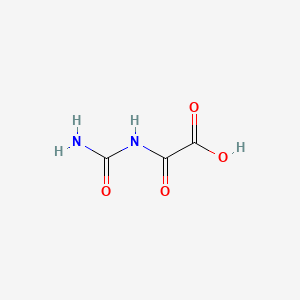

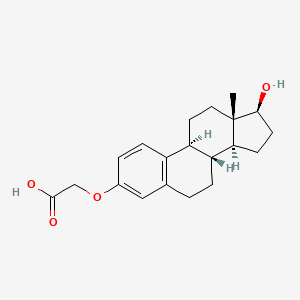
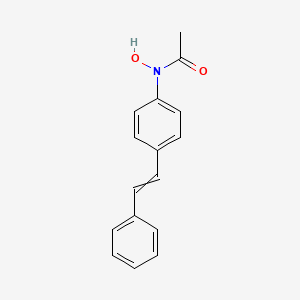
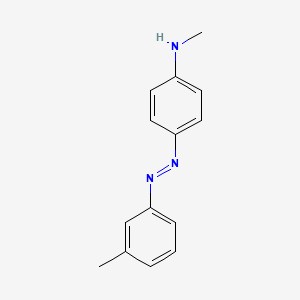
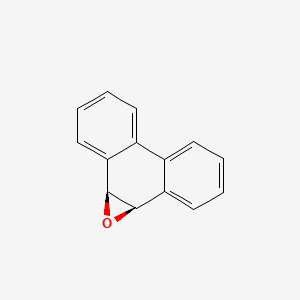
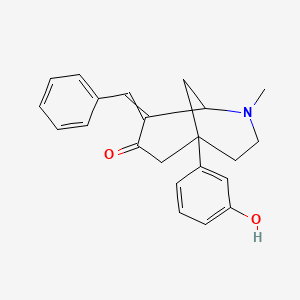

![1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1211457.png)
